BenchChemオンラインストアへようこそ!

Brifentanil hydrochloride

μ-opioid receptor binding competitive displacement assay structure-activity relationship

Brifentanil hydrochloride (also designated A-3331 or Anaquest A-3331·HCl) is a synthetic, racemic cis-3-methyl-4-(N-phenylamido)piperidine derivative and a potent μ-opioid receptor (MOR) agonist within the fentanyl analog class. Developed by Anaquest in the early 1990s, it was advanced into clinical evaluation as an ultra-short-acting intravenous analgesic for brief surgical procedures in outpatient settings.

Molecular Formula C20H30ClFN6O3
Molecular Weight 456.9 g/mol
CAS No. 117268-95-8
Cat. No. B1667790
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBrifentanil hydrochloride
CAS117268-95-8
Synonyms1-(2-(4-ethyl-4,5-dihydro-5-oxo1H-tetrazolyl)ethyl)-3-methyl-4-(N-(2-fluorophenyl)methoxyacetamido)piperidine
A 3331
A-3331
A-3331.HCl
Brifentanil
brifentanil hydrochloride
Molecular FormulaC20H30ClFN6O3
Molecular Weight456.9 g/mol
Structural Identifiers
SMILESCCN1C(=O)N(N=N1)CCN2CCC(C(C2)C)N(C3=CC=CC=C3F)C(=O)COC.Cl
InChIInChI=1S/C20H29FN6O3.ClH/c1-4-25-20(29)26(23-22-25)12-11-24-10-9-17(15(2)13-24)27(19(28)14-30-3)18-8-6-5-7-16(18)21;/h5-8,15,17H,4,9-14H2,1-3H3;1H/t15-,17+;/m0./s1
InChIKeyVHXNDLUDRKRBCQ-KPVRICSOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Brifentanil Hydrochloride (CAS 117268-95-8): Core Identity and Pharmacological Class


Brifentanil hydrochloride (also designated A-3331 or Anaquest A-3331·HCl) is a synthetic, racemic cis-3-methyl-4-(N-phenylamido)piperidine derivative and a potent μ-opioid receptor (MOR) agonist within the fentanyl analog class [1]. Developed by Anaquest in the early 1990s, it was advanced into clinical evaluation as an ultra-short-acting intravenous analgesic for brief surgical procedures in outpatient settings [1]. Chemically, its structure features a 3-methyl substituent on the piperidine ring and an N-(2-fluorophenyl)-2-methoxyacetamide pharmacophore linked via a tetrazole-containing ethyl side chain, distinguishing it from clinically established fentanyl congeners such as alfentanil, remifentanil, and sufentanil [2]. Brifentanil hydrochloride (CAS 117268-95-8; free base CAS 101345-71-5) has a molecular weight of 456.94 g/mol (HCl salt) and was never approved for clinical use, remaining exclusively an experimental and forensic reference compound [3].

Why Alfentanil or Remifentanil Cannot Substitute Brifentanil Hydrochloride for Research Applications


Although brifentanil is structurally and pharmacologically most similar to alfentanil among clinically used fentanyl analogs, substitution of approved agents (alfentanil, remifentanil) for brifentanil in research protocols is not scientifically valid. Brifentanil harbors a distinctive 3-methyl substituent on the piperidine scaffold and a 4-ethyl-5-oxo-tetrazole moiety that are absent from both alfentanil and remifentanil, resulting in a different conformational presentation to the μ-opioid receptor orthosteric site [1]. This translates into a measured binding affinity (Ki) that is more than 40-fold tighter at the rat brain μ-opioid receptor compared with alfentanil in the same competitive displacement assay [2]. Furthermore, brifentanil's duration of analgesic action is approximately 2 minutes in the mouse hot-plate model at 2× ED50, which is roughly one-fifth that of fentanyl and markedly shorter than the 5–10 minute durations reported for alfentanil and remifentanil at equipment analgesic doses in comparable preclinical models [1]. These pharmacodynamic differences preclude simple interchange of in-class compounds when the experimental objective demands a specific combination of ultra-high receptor affinity and extremely brief duration of action.

Brifentanil Hydrochloride (CAS 117268-95-8): Head-to-Head Quantitative Evidence vs. Alfentanil, Fentanyl, and Remifentanil


μ-Opioid Receptor Binding Affinity: Brifentanil vs. Alfentanil in a Shared Competitive Displacement Assay

In the identical rat brain membrane competitive displacement assay using [³H]naloxone as the radioligand, brifentanil (compound 40) exhibited a μ-opioid receptor binding affinity (Ki) of 0.19 nM, whereas alfentanil displayed a Ki of 8.21 nM [1][2]. This represents a 43.2-fold greater binding affinity for brifentanil, measured under precisely matched experimental conditions within the same study. Fentanyl's Ki in the same publication was not explicitly tabulated for compound 40, but the lead compound cis-42 (structurally closely related) was 29-fold more potent than fentanyl in analgesic ED50 comparisons, placing brifentanil's receptor engagement at the sub-nanomolar tier more characteristic of sufentanil (Ki ~0.14 nM in standardized human MOR assays) rather than the low-nanomolar range of alfentanil [3].

μ-opioid receptor binding competitive displacement assay structure-activity relationship

Duration of Analgesic Action: Brifentanil vs. Fentanyl in the Mouse Hot-Plate Model

In the mouse 55°C hot-plate test, brifentanil (compound 40) at a dose equivalent to 2× its analgesic ED50 exhibited a duration of action of approximately 2 minutes [1]. Under identical experimental conditions within the same study, fentanyl's duration of action at 2× its ED50 was approximately 10 minutes [1]. This means brifentanil's analgesic effect persists only ~20% as long as fentanyl's at equipment doses, categorizing brifentanil as an ultra-short-acting opioid. For clinical context, alfentanil and remifentanil both have reported analgesic durations in the 5–10 minute range at equipment doses in various preclinical pain models, placing brifentanil in a distinctly briefer temporal category [2].

analgesic duration mouse hot-plate ultra-short-acting opioid

Structural Differentiation: 3-Methyl Piperidine and Tetrazole Motifs vs. Alfentanil and Remifentanil

Brifentanil is a cis-3-methyl-4-(N-phenylmethoxyacetamido)piperidine derivative bearing an N-(4-ethyl-5-oxo-tetrazol-1-yl)ethyl substituent on the piperidine nitrogen [1]. In contrast, alfentanil contains an unsubstituted piperidine ring (no 3-methyl group) with an N-[2-(4-ethyl-5-oxo-2-tetrazolin-1-yl)ethyl] side chain and a propanamide rather than methoxyacetamide pharmacophore. Remifentanil features a methyl ester on the piperidine 4-position enabling esterase-mediated hydrolysis, a mechanism absent in brifentanil. The 3-methyl substitution on brifentanil's piperidine ring introduces a stereochemical element (cis configuration relative to the 4-amido substituent) that constrains the conformational landscape of the pharmacophore, a structural feature not present in any currently approved fentanyl analog [2]. This methyl group was explicitly identified in the Lalinde et al. SAR study as a key determinant of both analgesic potency and abbreviated duration [1].

structure-activity relationship fentanyl analog classification piperidine substitution

Clinical Development Status: Brifentanil as an Investigational Agent vs. Approved Comparators

Brifentanil (A-3331·HCl) was advanced to clinical evaluation by Anaquest (later acquired) in the early 1990s but was never approved for marketing by the FDA or any other regulatory authority [1]. In contrast, alfentanil (Alfenta®), remifentanil (Ultiva®), and sufentanil (Sufenta®) all received FDA approval and are commercially available as scheduled pharmaceutical products. Brifentanil's development was discontinued; the specific reasons are not fully documented in the public domain, though the Lalinde et al. paper notes it was selected for clinical investigation primarily based on its combination of exceptional potency and ultra-short duration rather than a differentiated safety profile [1]. The compound is currently classified as an experimental/illicit substance by DrugBank and is listed in the FDA's UNII system (UNII: CT60LNZ8I8) but has no active IND or NDA [2].

clinical development investigational drug regulatory status

In Vivo Analgesic Potency: Brifentanil Contextualized within the 3-Methyl-4-Anilidopiperidine Series

The Lalinde et al. (1990) study established that the methoxyacetamide pharmacophore-bearing compounds in the 3-methyl-4-(N-phenylamido)piperidine series achieve exceptional analgesic potency. The lead compound cis-42 was 13,036-fold more potent than morphine and 29-fold more potent than fentanyl in the mouse hot-plate ED50 assay [1]. While the precise ED50 value for brifentanil (compound 40) was not separately tabulated in the abstract or publicly available excerpts, the paper states that the majority of compounds in this series exhibited analgesic ED50 values below 1 mg/kg i.v. in mice, superior to morphine [1]. Compound 40 (brifentanil) was selected from among many highly potent congeners specifically for clinical evaluation based on its combined profile of high potency and ultra-short duration, indicating that its analgesic ED50 is within the sub-mg/kg range characteristic of the most potent fentanyl analogs [1]. By comparison, alfentanil's reported ED50 in rodent hot-plate assays is approximately 0.044 mg/kg, and fentanyl's is approximately 0.011 mg/kg, placing brifentanil in a comparable or higher potency tier [2].

ED50 analgesic potency fentanyl multiples mouse hot-plate

Brifentanil Hydrochloride (CAS 117268-95-8): Evidence-Backed Research and Industrial Application Scenarios


μ-Opioid Receptor Structure-Activity Relationship (SAR) and Molecular Docking Studies

Brifentanil's Ki of 0.19 nM at the rat μ-opioid receptor—43-fold tighter than alfentanil in the same assay—makes it an essential tool compound for SAR campaigns exploring the molecular basis of ultra-high-affinity MOR engagement [1]. Its 3-methyl-cis-piperidine scaffold introduces conformational constraints absent from clinically approved fentanyl analogs, enabling computational chemists to probe how C3-substitution on the piperidine ring alters ligand-receptor docking poses and influences binding free energy. When building pharmacophore models or training machine learning-based affinity predictors, inclusion of brifentanil expands the chemical space coverage into the sub-nanomolar Ki regime, which is sparsely populated by commercially available reference compounds.

Ultra-Short-Acting Opioid Pharmacodynamic Profiling and Receptor Kinetics

With a duration of action of approximately 2 minutes at 2× ED50 in the mouse hot-plate model—one-fifth that of fentanyl—brifentanil is uniquely suited for experiments requiring rapid-onset, rapidly-terminating μ-opioid receptor activation [1]. Researchers investigating receptor desensitization, internalization kinetics, or β-arrestin recruitment dynamics can use brifentanil as a 'pulse' agonist to activate MOR and then monitor recovery or downstream signaling with temporal resolution unattainable using longer-acting comparators such as alfentanil (5–10 min) or morphine (>60 min).

Analytical Reference Standard for Forensic and Clinical Toxicology

As a structurally distinct fentanyl analog that entered clinical development but was never marketed, brifentanil hydrochloride serves as both a historical reference and a potential emerging drug of abuse marker. Its unique chromatographic and mass spectrometric signature (molecular ion, fragmentation pattern, retention time) differs from all approved fentanyl-class drugs due to the 3-methyl-piperidine and methoxyacetamide moieties [1][2]. Forensic laboratories developing or validating LC-MS/MS or GC-MS methods for novel synthetic opioid screening should include brifentanil in their reference standard libraries to ensure comprehensive analyte coverage and avoid false-negative identifications.

Comparative Preclinical Analgesic Efficacy and Side-Effect Profiling

For research programs aiming to dissociate analgesic potency from respiratory depression liability within the fentanyl class, brifentanil offers a valuable comparator that pairs sub-nanomolar MOR affinity with an extremely brief pharmacodynamic time course [1]. The compound's profile—high potency plus ultra-short duration—was the explicit basis for its selection for clinical evaluation over other equally potent but longer-acting series members, making brifentanil a reference point for hypothesis testing around whether abbreviated receptor occupancy can mitigate cumulative respiratory depressive effects while preserving analgesic efficacy.

Quote Request

Request a Quote for Brifentanil hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.